molecular formula C8H10N2O3 B2643082 [3-(Methylamino)-4-nitrophenyl]methanol CAS No. 1228182-77-1

[3-(Methylamino)-4-nitrophenyl]methanol

Cat. No. B2643082
CAS RN: 1228182-77-1
M. Wt: 182.179
InChI Key: HAQQZQCYPNMION-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[3-(Methylamino)-4-nitrophenyl]methanol” is a chemical compound with the molecular formula C8H10N2O3 . It has a molecular weight of 182.18 . It is a solid substance with a melting point between 125 - 127 degrees Celsius .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H10N2O3/c1-9-7-3-2-6(5-11)4-8(7)10(12)13/h2-4,9,11H,5H2,1H3 . This indicates that the compound contains eight carbon atoms, ten hydrogen atoms, two nitrogen atoms, and three oxygen atoms.


Physical And Chemical Properties Analysis

“this compound” is a solid substance with a melting point between 125 - 127 degrees Celsius . Other physical and chemical properties such as boiling point, density, solubility, and vapor pressure are not provided in the search results.

Scientific Research Applications

  • Catalysis and Synthesis of Pharmaceuticals : A study by Sarki et al. (2021) describes a RuCl3-catalyzed N-methylation of amines using methanol, which could be relevant to compounds like [3-(Methylamino)-4-nitrophenyl]methanol. This method also allows for the synthesis of pharmaceutical agents such as venlafaxine and imipramine, highlighting its potential in drug synthesis (Sarki et al., 2021).

  • Solvatochromism Studies : Research by Nandi et al. (2012) on nitro-substituted phenolates, closely related to this compound, investigates their solvatochromic behavior. This study is crucial for understanding solvent interactions and could inform the use of such compounds in chemical sensors or molecular switches (Nandi et al., 2012).

  • Catalytic Reaction Studies : Tsang et al. (2009) explored the kinetics and cleavage products of similar nitrophenyl phosphate compounds in methanol. This research can provide insights into the behavior of this compound in catalytic processes (Tsang et al., 2009).

  • Photoreaction Mechanisms : Il'ichev et al. (2004) studied the photoreaction mechanisms of 2-nitrobenzyl compounds in various solvents. This research is pertinent to understanding how light affects compounds like this compound, particularly in the field of photochemistry (Il'ichev et al., 2004).

  • Synthesis and Hydrolysis of Chemical Intermediates : Shchurova et al. (2022) examined the synthesis of methyl derivatives of sym-triaminobenzene, relevant to the study of this compound, especially in the context of dye and pigment production (Shchurova et al., 2022).

  • Organocatalysis : Ishihara et al. (2008) reported on zwitterionic salts as organocatalysts for transesterification, a process potentially relevant to the manipulation or synthesis of this compound (Ishihara et al., 2008).

properties

IUPAC Name

[3-(methylamino)-4-nitrophenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-9-7-4-6(5-11)2-3-8(7)10(12)13/h2-4,9,11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQQZQCYPNMION-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)CO)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.